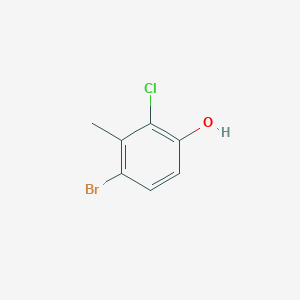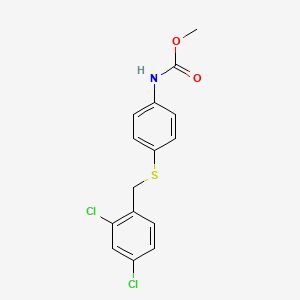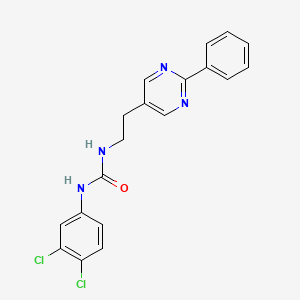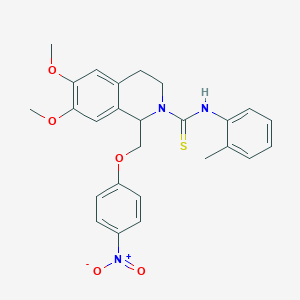![molecular formula C14H19ClF3N3OS B2693535 4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2059938-14-4](/img/structure/B2693535.png)
4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride” is a chemical with the CAS Number: 2059938-14-4 . It has a molecular weight of 369.84 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18F3N3OS.ClH/c1-9-6-11 (10 (2)20 (9)8-14 (15,16)17)12-7-22-13 (19-12)18-4-5-21-3;/h6-7H,4-5,8H2,1-3H3, (H,18,19);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Aplicaciones Científicas De Investigación
Generation of Structurally Diverse Libraries
The synthesis of structurally diverse compound libraries is a fundamental aspect of medicinal chemistry and drug discovery. For example, a study by Roman (2013) outlines the generation of a structurally diverse library through alkylation and ring closure reactions, starting from ketonic Mannich base derived from 2-acetylthiophene. This research illustrates the versatility of pyrrole and thiazole derivatives in creating diverse chemical entities potentially applicable in discovering new bioactive compounds (Roman, 2013).
Antifungal Activity
Another research avenue is the investigation of antifungal activities of chemical compounds. Jafar et al. (2017) synthesized derivatives of 4-methoxy-N,N-dimethylpyrimidin containing heterocyclic compounds and evaluated their antifungal effects against Aspergillus terreus and Aspergillus niger, demonstrating the potential of such compounds as antifungal agents (Jafar et al., 2017).
Protection and Functional Modification
Protecting group strategies are crucial in synthetic chemistry for the selective modification of molecules. Bruekelman et al. (1984) described the protection of primary amines by incorporating them into an N-substituted 2,5-dimethylpyrrole system, demonstrating a methodology for protecting sensitive functional groups during complex synthetic procedures (Bruekelman et al., 1984).
Modification of Hydrogels for Medical Applications
Hydrogels modified with amine compounds offer promising applications in the medical field. Aly and El-Mohdy (2015) reported the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, resulting in polymers with increased swelling and thermal stability, indicating their utility in biomedical applications (Aly & El-Mohdy, 2015).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, such as purines and thiapurines containing trifluoromethyl groups, is of interest due to their potential pharmacological activities. Iaroshenko et al. (2007) presented methods for generating such compounds, highlighting the importance of fluorine in the development of therapeutically relevant molecules (Iaroshenko et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3OS.ClH/c1-9-6-11(10(2)20(9)8-14(15,16)17)12-7-22-13(19-12)18-4-5-21-3;/h6-7H,4-5,8H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTDENNRWCRZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(F)(F)F)C)C2=CSC(=N2)NCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2693452.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2693453.png)


![ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2693458.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2693460.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(4-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2693461.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2693462.png)
![Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride](/img/structure/B2693463.png)


![6-(2,4-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2693468.png)

